molecular formula C8H18O<br>C8H18O<br>C7H15CH2OH B7824968 6-Methyl-1-heptanol CAS No. 91994-92-2

6-Methyl-1-heptanol

Cat. No.: B7824968
CAS No.: 91994-92-2
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O and a molecular weight of 130.2279 g/mol . It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of a methyl group at the sixth carbon of the heptane chain. This compound is known for its use as a flavor and fragrance agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-heptanol can be achieved through various organic reactions. One common method involves the reduction of 6-Methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, often in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-Methyl-1-heptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 6-Methyl-1-heptanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 6-Methylheptane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in an inert solvent.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.

Major Products Formed:

    Oxidation: 6-Methyl-1-heptanal.

    Reduction: 6-Methylheptane.

    Substitution: Various alkyl halides depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1-heptanol has several applications in scientific research:

Comparison with Similar Compounds

6-Methyl-1-heptanol can be compared to other heptanol isomers, such as:

  • 1-Heptanol
  • 2-Heptanol
  • 3-Heptanol
  • 4-Heptanol

Uniqueness: The presence of the methyl group at the sixth carbon distinguishes this compound from its isomers, affecting its physical and chemical properties, such as boiling point and reactivity. This unique structure also influences its applications in flavor and fragrance industries .

Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Record name Titanium(4+) 6-methylheptan-1-olate
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Record name Alcohols, C7-9-branched
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Record name Isooctan-1-ol
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Record name 6-Methylheptan-1-ol
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Record name 6-METHYLHEPTAN-1-OL
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Record name ISOOCTYL ALCOHOL
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Record name ISOOCTYL ALCOHOL (MIXED ISOMERS)
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Record name ISOOCTYL ALCOHOL
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Record name Isooctyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Record name ISOOCTYL ALCOHOL
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Record name ISOOCTYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/332
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isooctyl alcohol
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URL https://www.cdc.gov/niosh/npg/npgd0354.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 6-Methyl-1-heptanol?

A1: this compound has been identified as a potential pheromone in the field rat (Millardia meltada). It binds to the pheromone carrier protein α 2u-globulin, which is found in the acinar cells of the preputial gland. [] While the exact role of this interaction in pheromonal communication requires further investigation, it suggests that this compound might play a role in social and sexual signaling in this species.

Q2: Has this compound been found in other organisms?

A2: Yes, this compound has been detected on the skin surface of humans, specifically associated with the wrist area. [] Its presence on human skin, along with other compounds, contributes to the unique chemical profile that might influence mosquito attraction.

Q3: What analytical techniques have been employed to study this compound?

A3: Several analytical techniques have been used to identify and quantify this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to detect and analyze this compound in both the preputial gland of field rats [] and on human skin. [] In the study on field rats, additional techniques like MALDI-TOF MS and LC-MS were used to confirm the identity of the α 2u-globulin protein. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.